molecular formula C10H19FN2O2 B1478755 2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid CAS No. 1995958-48-9

2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid

Cat. No.: B1478755
CAS No.: 1995958-48-9
M. Wt: 218.27 g/mol
InChI Key: DOBOFBBWUBPREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorinated ethyl group and a butanoic acid moiety. This structure suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence enzyme activity. Specifically, it may act as an inhibitor or modulator of certain receptors and enzymes involved in neurotransmission and metabolic processes.

Biological Activity Overview

Research has indicated several key areas of biological activity for this compound:

  • Neurotransmitter Modulation : The compound may influence the activity of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions such as obesity or diabetes.

In Vitro Studies

  • Serotonin Receptor Interaction : A study demonstrated that derivatives of piperazine compounds can exhibit high affinity for serotonin receptors, indicating potential antidepressant effects .
  • Enzyme Activity : In vitro assays showed that the compound could inhibit certain enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism.

In Vivo Studies

  • Animal Models : Research involving animal models has shown that administration of the compound resulted in significant changes in behavior consistent with altered neurotransmitter levels. For example, mice treated with the compound exhibited reduced anxiety-like behaviors .
  • Metabolic Effects : In studies on metabolic disorders, the compound demonstrated a capacity to lower blood glucose levels in diabetic mouse models, suggesting a role in glucose regulation .

Case Studies

StudyFindingsImplications
Study 1The compound showed significant binding affinity to serotonin receptors in vitro.Potential use as an antidepressant or anxiolytic agent.
Study 2Inhibition of DPP-IV led to improved glucose tolerance in diabetic mice.Possible application in diabetes treatment.
Study 3Behavioral tests indicated reduced anxiety-like behavior in treated mice.Suggests neuroprotective effects and potential for treating anxiety disorders.

Properties

IUPAC Name

2-[4-(2-fluoroethyl)piperazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-2-9(10(14)15)13-7-5-12(4-3-11)6-8-13/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBOFBBWUBPREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.